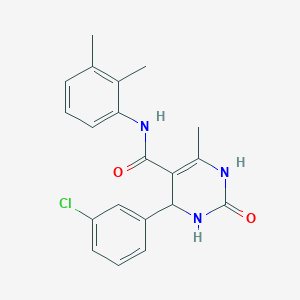

4-(3-chlorophenyl)-N-(2,3-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

Properties

IUPAC Name |

4-(3-chlorophenyl)-N-(2,3-dimethylphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN3O2/c1-11-6-4-9-16(12(11)2)23-19(25)17-13(3)22-20(26)24-18(17)14-7-5-8-15(21)10-14/h4-10,18H,1-3H3,(H,23,25)(H2,22,24,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUYWIXITYGBUQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C2=C(NC(=O)NC2C3=CC(=CC=C3)Cl)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrimidine ring. One common approach is the Hantzsch pyrimidine synthesis , which involves the condensation of β-keto esters with amidines. The specific steps may include:

Formation of the β-keto ester: : Reacting a suitable ester with chloroacetic acid under controlled conditions.

Condensation with amidine: : The β-keto ester is then condensed with an amidine derivative, such as guanidine, to form the pyrimidine ring.

Substitution reactions: : Further substitution reactions are performed to introduce the chlorophenyl and dimethylphenyl groups at the appropriate positions on the pyrimidine ring.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, with careful control of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The presence of the phenyl groups allows for oxidation reactions, which can introduce hydroxyl or carboxyl groups.

Reduction: : Reduction reactions can be used to modify the double bonds within the pyrimidine ring.

Substitution: : Substitution reactions can replace hydrogen atoms on the phenyl rings with other functional groups.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

Substitution: : Various electrophilic and nucleophilic substitution reactions can be performed using reagents like halogens, alkyl halides, and amines.

Major Products Formed

The major products formed from these reactions include hydroxylated or carboxylated derivatives of the original compound, as well as reduced or substituted versions of the pyrimidine ring.

Scientific Research Applications

This compound has several applications in scientific research:

Chemistry: : It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: : It can be used as a probe to study biological systems, particularly in understanding enzyme-substrate interactions.

Medicine: : The compound has potential therapeutic applications, such as in the development of new drugs for treating various diseases.

Industry: : It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact pathways involved would depend on the biological system being studied and the specific functional groups present in the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of analogous compounds are critical for understanding structure-activity relationships (SAR). Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparisons

*Estimated based on analogous structures.

†Predicted using computational tools (e.g., ChemAxon).

Key Observations :

Thioxo (C=S) in reduces electronegativity, altering solubility and binding kinetics.

Substituent Effects :

- Chlorophenyl Position : The target’s 3-chlorophenyl (meta) group contrasts with 2-chlorophenyl (ortho) in and 4-chlorophenyl (para) in . Meta substitution balances steric and electronic effects, while ortho/para positions may increase steric hindrance or dipole moments.

- N-Aryl Groups : The target’s 2,3-dimethylphenyl group enhances lipophilicity (logP ~3.2) compared to the 2-ethoxyphenyl in (logP 3.26) and 4-methoxyphenyl in . Methoxy/ethoxy groups increase polarity but reduce membrane permeability.

Physicochemical Properties :

- Polar Surface Area (PSA) : The target’s PSA (~65.3 Ų) is lower than compounds with methoxy-rich substituents (e.g., : 105.6 Ų), suggesting better oral bioavailability.

- logP : The target’s moderate logP (~3.2) aligns with Lipinski’s rule (ideal range: 2–3), whereas higher logP in (4.1) may reduce aqueous solubility.

Synthetic Routes :

- Many analogs (e.g., ) are synthesized via condensation of thioureas or carboxamides with aldehydes/ketones, using POCl₃ or DMF as catalysts. The target compound likely follows similar routes, with substituent-specific reagents (e.g., 3-chlorobenzaldehyde for the 3-chlorophenyl group) .

Biological Activity

The compound 4-(3-chlorophenyl)-N-(2,3-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (CAS: 361182-42-5) is a member of the tetrahydropyrimidine class, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.

Structural Overview

The molecular formula of this compound is with a molar mass of 369.84 g/mol. The structure includes a pyrimidine ring substituted with chlorophenyl and dimethylphenyl groups, which may contribute to its biological properties.

| Property | Value |

|---|---|

| CAS Number | 361182-42-5 |

| Molecular Formula | C20H20ClN3O2 |

| Molar Mass | 369.84 g/mol |

Antitumor Activity

Research has indicated that tetrahydropyrimidine derivatives exhibit significant antitumor activity. For instance, compounds structurally related to this compound have shown effectiveness against various human tumor cell lines such as KB and HepG2/A2 . The structure-activity relationship (SAR) studies suggest that modifications in the side chains can enhance cytotoxicity against these cancer cell lines.

The proposed mechanism for the antitumor activity includes the inhibition of topoisomerase II and interference with DNA replication processes. In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cells through the activation of caspase pathways .

Anti-inflammatory Properties

In addition to antitumor effects, some studies have suggested that tetrahydropyrimidines possess anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines and modulate immune responses, although specific data on this compound is limited .

Case Studies

- Case Study on Anticancer Efficacy : A study evaluated the efficacy of similar tetrahydropyrimidine derivatives in inhibiting tumor growth in mouse models. The results indicated a significant reduction in tumor size with an optimal dosage correlating with increased apoptosis markers .

- Inflammation Model : In a model of induced inflammation in rats, administration of related compounds led to reduced swelling and pain responses compared to control groups treated with standard anti-inflammatory drugs .

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing 4-(3-chlorophenyl)-N-(2,3-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide?

- Methodology : Use a multi-step synthetic route involving HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent and DIEA (N,N-Diisopropylethylamine) as a base in DMF solvent. Purify intermediates via column chromatography and confirm structures using NMR and high-resolution mass spectrometry (HRMS) .

- Key Considerations : Optimize reaction times (e.g., 12–24 hours) and stoichiometric ratios (1:1.2 for amine/carboxylic acid) to improve yields (typically 23–74%) .

Q. How can structural elucidation be validated for this compound?

- Analytical Techniques :

- NMR : Analyze and NMR spectra for characteristic signals (e.g., aromatic protons at δ 6.8–7.5 ppm, methyl groups at δ 2.1–2.5 ppm) .

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve molecular geometry and hydrogen-bonding patterns .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]) with <2 ppm error .

Q. What are the primary challenges in achieving high purity (>95%)?

- Purification Strategies : Employ reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid). Monitor purity via UV-Vis at 254 nm .

- Common Impurities : Unreacted starting materials (e.g., chlorophenyl intermediates) or byproducts from incomplete coupling .

Advanced Research Questions

Q. How can computational modeling predict the compound’s biological targets (e.g., kinase inhibition)?

- Methodology : Perform molecular docking (AutoDock Vina or Schrödinger Suite) using crystal structures of target proteins (e.g., G protein-coupled receptor kinases). Validate predictions with in vitro assays (IC measurements) .

- Key Parameters : Prioritize binding poses with strong hydrogen bonds to the pyrimidine-2-oxo moiety and hydrophobic interactions with the chlorophenyl group .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., variable IC)?

- Case Study : If conflicting FFAR2/3 antagonist activities arise, standardize assay conditions (e.g., cell line: HEK293 vs. CHO; cAMP measurement protocols) .

- Statistical Analysis : Use ANOVA to compare inter-lab variability and identify outliers due to solvent/detergent interference .

Q. How can crystallographic data explain conformational flexibility in the tetrahydropyrimidine ring?

- Approach : Apply Cremer-Pople puckering parameters to quantify ring distortions. Compare X-ray structures (e.g., C–C–C angles and torsion angles) across derivatives to correlate flexibility with bioactivity .

- Software : Use ORTEP-3 for visualizing thermal ellipsoids and Mercury for superimposing structures .

Q. What are the synthetic routes to isotopically labeled analogs (e.g., , ) for metabolic studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.